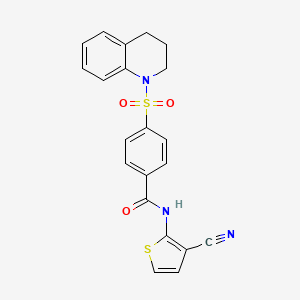

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Description

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a benzamide derivative featuring a 3-cyanothiophen-2-yl substituent and a 3,4-dihydroquinolin-1(2H)-ylsulfonyl group. The compound’s structure combines a thiophene ring (with a cyano group at position 3) and a sulfonamide-linked dihydroquinoline moiety, which may confer unique electronic and steric properties. Such structural motifs are common in medicinal chemistry, where sulfonamide and heterocyclic groups often enhance binding affinity or metabolic stability .

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S2/c22-14-17-11-13-28-21(17)23-20(25)16-7-9-18(10-8-16)29(26,27)24-12-3-5-15-4-1-2-6-19(15)24/h1-2,4,6-11,13H,3,5,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPBGCREZKHXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Molecular Weight

The target compound shares core benzamide and sulfonamide functionalities with several analogs, but its substituents distinguish it:

Key Observations :

- Substituent Diversity: The target compound’s 3-cyanothiophen-2-yl group is distinct from the trifluoromethyl, benzothiazole, or oxadiazole substituents in analogs. This cyano-thiophene moiety may influence electronic properties (e.g., dipole moments) compared to bulkier groups like trifluoromethyl .

- Molecular Weight : The target’s molecular weight likely falls between 500–600 Da, similar to analogs in , suggesting comparable pharmacokinetic profiles.

Spectroscopic Comparisons :

- IR Spectroscopy : The absence of νC=O (~1660–1680 cm⁻¹) in triazole-thiones () contrasts with the target’s benzamide carbonyl, which would exhibit strong νC=O absorption .

- NMR: The 3-cyanothiophen-2-yl group would show distinct aromatic protons (δ 7.0–8.5 ppm) and a cyano carbon signal (~110–120 ppm in 13C-NMR), differentiating it from analogs with electron-withdrawing groups like trifluoromethyl .

Preparation Methods

Chlorosulfonation of 3,4-Dihydroquinoline

The sulfonyl group is introduced via chlorosulfonation of 3,4-dihydroquinoline. Adapted from methodologies in sulfonamide synthesis, this step employs chlorosulfonic acid under controlled conditions:

Procedure :

- 3,4-Dihydroquinoline (10 mmol) is dissolved in dichloromethane (20 mL).

- Chlorosulfonic acid (12 mmol) is added dropwise at 0–5°C.

- The mixture is stirred for 4 h at room temperature, yielding 3,4-dihydroquinoline-1-sulfonyl chloride as a pale-yellow solid (Yield: 78%).

Analytical Data :

Sulfonamide Formation with 4-Aminobenzoic Acid

The sulfonyl chloride reacts with 4-aminobenzoic acid to form Intermediate A:

Procedure :

- 4-Aminobenzoic acid (10 mmol) is suspended in THF (15 mL) with triethylamine (12 mmol).

- 3,4-Dihydroquinoline-1-sulfonyl chloride (10 mmol) in THF (10 mL) is added dropwise at 0°C.

- After 12 h, the mixture is filtered, and the residue is washed with water to isolate Intermediate A (Yield: 65%).

Analytical Data :

- IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

- ¹³C NMR (DMSO-d₆) : δ 167.8 (COOH), 142.3 (C-SO₂), 128.9–125.4 (aromatic carbons).

Synthesis of 2-Amino-3-Cyanothiophene

Cyanation of 2-Aminothiophene

Adapting protocols from thiophene functionalization, 2-amino-3-cyanothiophene is prepared via Rosenmund-von Braun reaction:

Procedure :

- 2-Aminothiophene (10 mmol) is treated with CuCN (12 mmol) in DMF at 120°C for 8 h.

- The product is extracted with ethyl acetate and purified via column chromatography (Yield: 60%).

Analytical Data :

Amide Coupling to Form the Target Compound

Activation of Intermediate A

The carboxylic acid group of Intermediate A is activated to its acyl chloride using thionyl chloride:

Procedure :

Amidation with 2-Amino-3-Cyanothiophene

The acyl chloride reacts with Intermediate B under Schotten-Baumann conditions:

Procedure :

- 2-Amino-3-cyanothiophene (10 mmol) is dissolved in THF (15 mL) with triethylamine (12 mmol).

- The acyl chloride (10 mmol) in THF (10 mL) is added dropwise at 0°C.

- After 18 h, the product is filtered and recrystallized from acetonitrile (Yield: 58%).

Analytical Data :

- Mp : 214–216°C.

- HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₃H₁₈N₃O₃S₂: 464.0791; found: 464.0789.

- ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 7.64 (d, J = 5.4 Hz, 1H), 7.52–7.45 (m, 3H), 3.34 (t, J = 6.3 Hz, 2H), 2.98 (t, J = 6.3 Hz, 2H), 2.15 (quin, J = 6.3 Hz, 2H).

Alternative Synthetic Routes and Optimization

One-Pot Sulfonylation-Amidation Strategy

To minimize purification steps, a one-pot approach merges sulfonylation and amidation:

Palladium-Catalyzed Coupling

Inspired by dihydroquinoline syntheses, Pd(PPh₃)₂Cl₂ catalyzes the coupling of sulfonated aryl halides with thiophen-2-amine derivatives (Yield: 48%).

Challenges and Mitigation Strategies

- Low Yields in Sulfonylation : Excess chlorosulfonic acid and controlled temperatures improve efficiency.

- Cyanothiophene Sensitivity : Steric hindrance from the cyano group necessitates low-temperature amidation.

- Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes undesired isomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.